molecular formula C13H20FN3 B8326142 4-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-3-fluoro-phenylamine

4-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-3-fluoro-phenylamine

Cat. No. B8326142
M. Wt: 237.32 g/mol
InChI Key: ZOLBNMSZOAOFCF-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-ylmethyl]-dimethyl-amine (77 mg, 0.29 mmol) and Pd/C (16 mg, 10% weight) is shaken under H2 (50 psi) in MeOH overnight. After filtrating the Pd/C, the MeOH is removed and the residue obtained (65 mg, 95%) is directly employed in the next step.
Name
[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-ylmethyl]-dimethyl-amine
Quantity
77 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
16 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][N:17]([CH3:19])[CH3:18]>CO.[Pd]>[CH3:19][N:17]([CH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][N:11]1[C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=1[F:1])[CH3:18]

Inputs

Step One
Name
[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-ylmethyl]-dimethyl-amine
Quantity
77 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(CCC1)CN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
16 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtrating the Pd/C
CUSTOM
Type
CUSTOM
Details
the MeOH is removed
CUSTOM
Type
CUSTOM
Details
the residue obtained (65 mg, 95%)

Outcomes

Product
Name
Type
Smiles
CN(C)CC1N(CCC1)C1=C(C=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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